molecular formula C11H11NO2 B15260182 4-[(But-2-yn-1-yl)amino]benzoic acid

4-[(But-2-yn-1-yl)amino]benzoic acid

Cat. No.: B15260182
M. Wt: 189.21 g/mol
InChI Key: SZAPGJIUPDQUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(But-2-yn-1-yl)amino]benzoic acid: is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the amino group is substituted with a but-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-2-yn-1-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[(But-2-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(But-2-yn-1-yl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(But-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor to 4-[(But-2-yn-1-yl)amino]benzoic acid, used in the synthesis of folic acid.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another derivative of benzoic acid with similar structural features.

    Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a vitamin.

Uniqueness: this compound is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(but-2-ynylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,8H2,1H3,(H,13,14)

InChI Key

SZAPGJIUPDQUII-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.